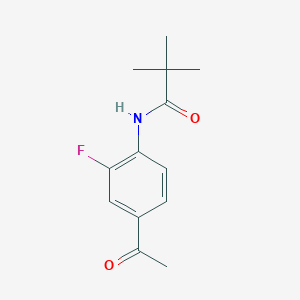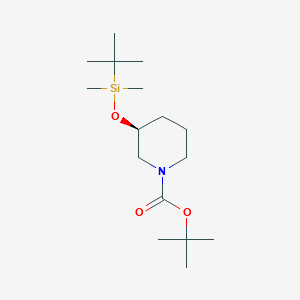
N-(4-Acetyl-2-fluorophenyl)pivalamide
Vue d'ensemble
Description
N-(4-Acetyl-2-fluorophenyl)pivalamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group, a fluorine atom, and a pivalamide moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-2-fluorophenyl)pivalamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions, usually by refluxing the mixture . The product is then purified and characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetyl-2-fluorophenyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its enzyme inhibition activity.
Industry: Possible use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Acetyl-2-fluorophenyl)pivalamide involves its interaction with specific enzymes. It has been shown to exhibit significant inhibition activity against enzymes such as acetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . The compound’s reactivity is attributed to its narrow HOMO/LUMO energy gap, which enhances its ability to interact with enzyme active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Acetylphenyl)carbamothioyl)pivalamide: Similar structure but with a carbamothioyl group instead of a fluorine atom.
4-Acetyl-2-fluoroaniline: Lacks the pivalamide moiety.
N-(4-Acetylphenyl)pivalamide: Lacks the fluorine atom.
Uniqueness
N-(4-Acetyl-2-fluorophenyl)pivalamide is unique due to the presence of both the fluorine atom and the pivalamide moiety, which contribute to its distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(4-acetyl-2-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMPVPQRLYRSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105579.png)




![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8105612.png)
![benzyl N-[(ethylcarbamoyl)methyl]-N-methylcarbamate](/img/structure/B8105619.png)




![1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8105665.png)

